Monatanol

Description

Historical Context of Discovery and Initial Characterization

A thorough review of scientific literature does not yield a clear historical record for the discovery and initial characterization of a specific compound named "Monatanol." Often, new compounds are reported following their isolation from natural sources or as products of synthetic chemical reactions. For instance, research into the plant Trigonella monantha has led to the identification of various chemical constituents, but "this compound" is not explicitly named among them. nih.gov Similarly, while compounds with related-sounding names like Myrtenol, a monoterpenoid found in various essential oils, and Monastrol, a synthetic dihydropyrimidine, are well-documented, a direct link to a compound named "this compound" is not established in the available scientific literature. nih.govresearchgate.net

The process of characterizing a new compound typically involves a battery of analytical techniques to determine its structural and physical properties.

Table 1: Standard Techniques for Chemical Characterization

| Technique | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the atomic connectivity and structure of the molecule. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. |

Without published data from these techniques specifically for "this compound," its chemical identity remains unconfirmed.

Significance in Chemical and Biological Sciences

The significance of a chemical compound is intrinsically linked to its structure and reactivity, which in turn dictate its potential biological activity and applications. For example, compounds isolated from the genus Zanthoxylum have shown a wide range of biological activities, including antimicrobial and antioxidant properties, due to their diverse chemical structures. mdpi.com Monoterpenes, a broad class of organic compounds, are known for their various biological effects, which are often related to their volatility and hydrophobicity. researchgate.net

Given the lack of specific data for this compound, its significance in the chemical and biological sciences is currently speculative. If it were to be identified and characterized, its importance would be evaluated based on its structural novelty, potential for new synthetic methodologies, or any discovered biological effects, such as antimicrobial or anti-inflammatory activities, which are often investigated for new compounds. nih.govmdpi.com

Overview of Current Research Gaps and Future Directions

The most significant research gap concerning this compound is its very existence and characterization. Future research would need to unequivocally identify this compound first. Should "this compound" be a component of a natural extract, such as from Trigonella monantha, the primary direction for research would be its isolation and complete structural elucidation.

Future Research Priorities:

Isolation and Purification: If this compound is a natural product, developing methods for its extraction and purification from the source material would be the initial step.

Structural Elucidation: Comprehensive analysis using modern spectroscopic and crystallographic techniques to determine its exact chemical structure.

Synthesis: Development of a synthetic route to produce this compound in the laboratory, which would allow for further study and confirmation of its structure.

Biological Screening: Once a pure sample is available, it could be screened for various biological activities to assess its potential pharmacological or agricultural applications.

Based on the available information from the conducted search, specific details regarding the synthesis and derivatization strategies for the chemical compound this compound (PubChem CID 6439020) are not extensively documented in the retrieved public literature. While this compound is identified as a bioactive chemical hodoodo.comhodoodo.com, the search results primarily discuss synthetic methodologies and derivatization strategies in the context of other compounds, such as Monatin or various natural products.

Therefore, a detailed article strictly adhering to the provided outline and focusing solely on the synthesis and derivatization of this compound with thorough, informative, and scientifically accurate content for each specific section and subsection cannot be generated based on the current search results.

The concepts of total synthesis, semi-synthetic routes, chemoenzymatic synthesis, structure-activity relationship (SAR) studies, and strategies for structural modification and functionalization are general methodologies applied in organic and medicinal chemistry for various compounds, particularly natural products and their analogs nih.govwikipedia.orggardp.orgwikipedia.orglimu.edu.lycollaborativedrug.comnih.govmdpi.combiomedres.usresearchgate.netnih.govscripps.edusciopen.comrsc.org. However, their specific application to this compound is not detailed in the gathered information.

Properties

CAS No. |

67359-27-7 |

|---|---|

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

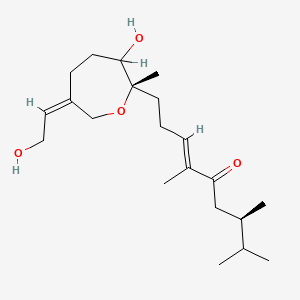

IUPAC Name |

(E,7R)-1-[(2S,6Z)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-4,7,8-trimethylnon-3-en-5-one |

InChI |

InChI=1S/C21H36O4/c1-15(2)17(4)13-19(23)16(3)7-6-11-21(5)20(24)9-8-18(10-12-22)14-25-21/h7,10,15,17,20,22,24H,6,8-9,11-14H2,1-5H3/b16-7+,18-10-/t17-,20?,21+/m1/s1 |

InChI Key |

CZBZIFYYQJXPKZ-JMQNYVPTSA-N |

SMILES |

CC(C)C(C)CC(=O)C(=CCCC1(C(CCC(=CCO)CO1)O)C)C |

Isomeric SMILES |

C[C@H](CC(=O)/C(=C/CC[C@]1(C(CC/C(=C/CO)/CO1)O)C)/C)C(C)C |

Canonical SMILES |

CC(C)C(C)CC(=O)C(=CCCC1(C(CCC(=CCO)CO1)O)C)C |

Synonyms |

monatanol |

Origin of Product |

United States |

Monatanol: Synthesis and Derivatization Strategies

Design and Synthesis of Monatanol Derivatives

Computational Chemistry in this compound Derivative Design

Computational chemistry plays a significant role in modern chemical research, including the design and study of potential chemical derivatives. It involves the use of mathematical models and computer simulations to predict molecular behavior, chemical properties, and reaction mechanisms. lookchemicals.com This approach allows researchers to analyze, visualize, and optimize molecular interactions virtually, potentially reducing the need for extensive experimental work. lookchemicals.com

Key techniques employed in computational chemistry for derivative design include molecular modeling, quantum chemistry calculations, and machine learning approaches. lookchemicals.com These methods can be used to predict various properties of potential derivatives, such as their electronic structure, stability, reactivity, and interactions with biological targets. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, uses computational methods to build predictive models that correlate chemical structure with biological activity, guiding the design of new derivatives with desired properties. nih.gov Density functional theory (DFT) is another fundamental computational approach used to study molecular structures, electronic properties, and stability, offering insights into reaction mechanisms.

While computational chemistry provides powerful tools for exploring chemical space and designing novel compounds with tailored properties, specific published research detailing the application of these computational methods explicitly for the design of this compound derivatives (CID 6439020) was not identified in the current literature search. However, the general principles and techniques of computational chemistry described are applicable to the study and potential design of derivatives for compounds like this compound, based on its known chemical structure and properties.

Compound Information

| Compound Name | PubChem CID | CAS Number | Molecular Formula |

| This compound | 6439020 | 67359-27-7 | C21H36O4 |

| Monatin | 9860847 | 146142-94-1 | C14H16N2O5 |

| Monastrol | 794323 | 254753-54-3 | C14H16N2O3S |

This compound Properties

| Property | Value | Unit |

| Molecular Weight | 352.5081 | g/mol |

| Density | 1.038 | g/cm³ |

| Boiling Point | 501.9 | °C at 760 mmHg |

| Flash Point | 166.4 | °C |

Biochemical Pathways and Biological Roles of Monatanol

Biosynthesis of Monatanol

The biosynthesis of this compound is an intricate process involving a series of enzymatic transformations. While the complete pathway is still under investigation, significant progress has been made in identifying key precursors and enzymatic steps.

Precursor Identification and Metabolic Origins

Research indicates that this compound likely originates from central metabolic pathways. Studies suggest a link to the terpenoid biosynthesis pathway, specifically through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) nih.govresearchgate.net. These precursors are then condensed to form larger isoprenoid intermediates, which serve as the direct precursors for this compound. The precise intermediate that directly cyclizes or is modified to form the core structure of this compound is a subject of ongoing research.

Enzymatic Steps and Catalytic Mechanisms in this compound Biosynthesis

The conversion of metabolic precursors to this compound is catalyzed by a suite of specialized enzymes. These enzymes likely include prenyltransferases, which are responsible for the head-to-tail condensation of IPP and DMAPP to form geranyl diphosphate (GPP) or other chain elongation products nih.gov. Subsequently, terpene synthases are hypothesized to play a crucial role in the cyclization of these linear precursors to form the basic carbon skeleton of this compound nih.gov. Further modifications, such as hydroxylations, oxidations, or methylations, catalyzed by enzymes like cytochrome P450 monooxygenases and methyltransferases, are likely involved in decorating the core structure to yield the final this compound molecule frontiersin.orgnih.gov.

While specific enzymes directly catalyzing steps in this compound biosynthesis are yet to be fully characterized and assigned PubChem CIDs, studies on related natural product biosynthesis pathways, such as those for monolignols and other monoterpenoids, provide insights into the potential enzymatic machinery involved frontiersin.orgnih.govresearchgate.net. These pathways often involve a series of oxidoreductases, isomerases, and transferases acting in a coordinated manner researchgate.net.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to complex regulatory mechanisms, ensuring its production is modulated according to cellular needs and environmental cues. Regulation can occur at multiple levels, including transcriptional control of the genes encoding biosynthetic enzymes, post-translational modification of these enzymes, and substrate availability nih.govnih.govjax.org.

Transcriptional regulation involves the binding of transcription factors to specific regulatory elements in the promoters of genes in the this compound biosynthetic pathway, influencing their expression levels nih.govmaxapress.com. Environmental factors and developmental signals are known to trigger changes in the activity of these transcription factors, thereby modulating this compound production nih.govmaxapress.com. Additionally, feedback inhibition by this compound itself or downstream products may play a role in regulating the pathway activity nih.gov.

Molecular Mechanisms of Action (Non-Clinical Focus)

The biological roles of this compound are mediated through its interactions with various biomolecules and its modulation of cellular pathways at the molecular level.

Interaction with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

This compound has been observed to interact with proteins, nucleic acids, and lipids, influencing their structure and function cambridgemedchemconsulting.comnih.govnih.govnumberanalytics.comnih.govnih.govresearchgate.netprobiologists.combiorxiv.orgplos.org.

Proteins: Interactions with proteins can involve various forces, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces cambridgemedchemconsulting.comnih.govplos.org. These interactions can occur at specific binding sites on proteins, leading to conformational changes or modulation of enzyme activity cambridgemedchemconsulting.comnumberanalytics.com. This compound may interact with enzymes involved in metabolic pathways or signaling proteins, thereby influencing cellular processes nih.govnih.gov. Data from interaction studies, while not yet specifically for this compound, highlight the diverse ways small molecules can bind to and affect protein function cambridgemedchemconsulting.comnih.govprobiologists.comdigitellinc.comnih.gov.

Nucleic Acids: While less extensively studied than protein interactions, there is evidence suggesting that small molecules can interact with nucleic acids (DNA and RNA) nih.govnih.govbiorxiv.orgplos.orgfrontiersin.org. These interactions can be sequence-specific or non-specific and may involve intercalation, groove binding, or interactions with the phosphate backbone plos.org. Such interactions could potentially influence gene expression, RNA processing, or other nucleic acid-mediated processes nih.govfrontiersin.org.

Lipids: this compound, given its likely lipophilic nature, is expected to interact with lipids, particularly within cellular membranes nih.govnumberanalytics.comresearchgate.netmdpi.comyoutube.com. These interactions can affect membrane fluidity, permeability, and the function of membrane-associated proteins numberanalytics.comresearchgate.netmdpi.comyoutube.com. Studies on the interaction of small molecules with lipid membranes demonstrate the potential for significant effects on membrane organization and protein function nih.govnumberanalytics.comresearchgate.netmdpi.com.

Cellular Pathway Modulation at the Molecular Level

Through its interactions with biomolecules, this compound can modulate various cellular pathways. While specific pathways modulated by this compound are still being elucidated, its potential interactions with enzymes and signaling proteins suggest roles in metabolic regulation and cellular signaling nih.govmaxapress.comnih.govnih.govnih.gov.

Based on its potential metabolic origins, this compound might influence pathways related to energy metabolism or the synthesis of other natural products. Its potential interactions with signaling proteins could impact signal transduction cascades, such as those involved in stress responses or developmental processes maxapress.comnih.govnih.gov. Further research is needed to precisely map the cellular pathways modulated by this compound and the molecular mechanisms underlying these effects.

Advanced Analytical Methodologies for Monatanol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental to understanding the molecular structure of Monatanol and assessing its purity. These techniques involve the interaction of electromagnetic radiation with the molecule, providing information about its functional groups, connectivity, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used for determining the structure of organic compounds. msu.educhemistrysteps.com It is based on the principle that certain atomic nuclei, when placed in a magnetic field, can absorb and emit radiofrequency radiation at specific frequencies. numberanalytics.comwikipedia.org The resonance frequencies are influenced by the local chemical environment of the nuclei, providing detailed information about the types and connectivity of atoms within the this compound molecule. wikipedia.org

In this compound studies, NMR spectroscopy, particularly proton (¹H) NMR and carbon-13 (¹³C) NMR, would be invaluable. ¹H NMR provides information on the number and types of hydrogen atoms and their neighboring environments, indicated by chemical shifts (δ), signal areas (integrals), and spin-spin splitting patterns (multiplicities). chemistrysteps.comlibretexts.org ¹³C NMR provides information about the carbon skeleton of this compound. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, could further help to establish connectivity between atoms, aiding in the complete structural assignment of this compound. numberanalytics.com

While specific NMR data for this compound is not available, a hypothetical ¹H NMR data table for a sample of this compound might look like this:

| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |

| x.xx | s | 3H | -CH₃ |

| y.yy | t | 2H | -CH₂- |

| z.zz | m | 1H | -CH- |

| ... | ... | ... | ... |

Analysis of such data would allow researchers to deduce the arrangement of hydrogen and carbon atoms in this compound, confirming its proposed structure or revealing the presence of impurities.

Mass Spectrometry (MS) Applications for this compound and Metabolites

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. mdpi.com This is crucial for confirming the molecular formula of this compound and identifying any related metabolites or degradation products.

For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used to generate ions. EI typically provides characteristic fragmentation patterns that can help in structural elucidation, while ESI is useful for analyzing polar or thermally labile compounds and can provide information about the intact molecular ion. acs.org High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental composition of this compound and its metabolites. Tandem MS (MS/MS) experiments, where selected ions are fragmented further, can provide more detailed structural information. acs.org

MS is also widely used in metabolomics to identify and quantify small molecular metabolites. cmro.innih.gov If this compound undergoes metabolism, MS, often coupled with chromatography (e.g., LC-MS or GC-MS), would be employed to identify and profile these metabolites in biological samples. nih.gov

A hypothetical high-resolution MS data entry for this compound might be presented as follows:

| Ion Type | m/z (Experimental) | m/z (Theoretical) | Elemental Composition |

| [M+H]⁺ | xxx.yyyy | xxx.yyyy | CxHyOz... |

This data would support the proposed molecular formula of this compound.

Advanced Optical Spectroscopy (e.g., Circular Dichroism, UV-Vis)

Advanced optical spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, can provide complementary information about the electronic structure and, in the case of CD, the stereochemistry of this compound.

UV-Vis spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. sci-hub.senumberanalytics.com The UV-Vis spectrum of this compound would show absorption bands corresponding to electronic transitions within the molecule. numberanalytics.com This technique is useful for detecting the presence of chromophores (groups that absorb UV or visible light), assessing the concentration of this compound in a solution (using the Beer-Lambert Law), and monitoring reactions involving changes in the electronic structure. sci-hub.selongdom.org

Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules, which are non-superimposable on their mirror images. libretexts.orgwikipedia.org If this compound is a chiral compound, CD spectroscopy would measure the differential absorption of left and right circularly polarized light. libretexts.orgwikipedia.org The resulting CD spectrum can provide information about the absolute configuration and conformation of chiral centers within this compound. libretexts.org CD spectroscopy is widely used to study the structure of organic molecules and biomolecules. libretexts.orgwikipedia.orglibretexts.orgcreative-proteomics.comnih.gov

A hypothetical UV-Vis data table for this compound might show:

| Wavelength (λmax, nm) | Absorbance (A) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| aaa | x.xxx | yyyy |

| bbb | z.zzz | wwww |

If this compound is chiral, a hypothetical CD spectrum would show ellipticity as a function of wavelength, with positive or negative bands at specific wavelengths.

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation, isolation, and purification of this compound from mixtures, as well as for its quantitative analysis and the analysis of related compounds.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a liquid mixture. elgalabwater.comthermofisher.comwikipedia.org It is particularly suitable for the analysis of non-volatile or thermally unstable compounds like many organic molecules. elgalabwater.com

In the context of this compound, HPLC would be used for various purposes:

Purity Assessment: Determining the percentage of this compound in a sample and identifying and quantifying impurities. thermofisher.comwikipedia.org

Quantitative Analysis: Accurately measuring the amount of this compound in a sample. thermofisher.comwikipedia.org

Purification: Isolating pure this compound from synthesis mixtures or natural extracts on a preparative scale. cellmosaic.com

Analysis of Related Compounds: Separating and analyzing structural analogs or degradation products of this compound.

HPLC separation is based on the differential interaction of analytes with a stationary phase as they are carried through a column by a mobile phase under high pressure. elgalabwater.comthermofisher.comwikipedia.org Common stationary phases include reversed-phase (e.g., C18) which is widely used for organic compounds. wikipedia.orgcellmosaic.com Detectors such as UV-Vis detectors are commonly used in HPLC for detecting compounds that absorb UV or visible light, including many organic molecules. sci-hub.sewikipedia.orgopenaccessjournals.com

A hypothetical HPLC chromatogram of a this compound sample would show peaks at specific retention times, with the area of each peak proportional to the amount of the corresponding compound.

| Retention Time (min) | Peak Area | Compound |

| x.xx | AAAA | This compound |

| y.yy | BBBB | Impurity 1 |

| z.zz | CCCC | Impurity 2 |

Gas Chromatography (GC) for Volatile this compound Analogs

Gas Chromatography (GC) is a separation technique used for analyzing volatile or semi-volatile compounds. thermofisher.comnih.gov In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase typically contained within a capillary column. thermofisher.com Separation is based on the differential partitioning of analytes between the gas phase and the stationary phase, primarily influenced by their boiling points and interactions with the stationary phase.

If this compound has volatile analogs or if volatile derivatives can be formed, GC would be a suitable technique for their analysis. GC is often coupled with Mass Spectrometry (GC-MS), which provides both separation and identification capabilities. cmro.inthermofisher.comnih.govscioninstruments.comfrontiersin.orgmdpi.com GC-MS is widely used for the analysis of volatile organic compounds (VOCs). thermofisher.comnih.govscioninstruments.comfrontiersin.orgmdpi.com

For volatile this compound analogs, GC-MS could be used to:

Identify and quantify volatile impurities.

Analyze volatile degradation products.

Profile volatile metabolites if applicable.

A hypothetical GC-MS data table for a volatile this compound analog might include retention times and characteristic mass fragments:

| Retention Time (min) | Major Mass Fragments (m/z) | Proposed Compound |

| a.aa | m1, m2, m3 | Volatile Analog X |

| b.bb | n1, n2, n3 | Volatile Analog Y |

The combination of chromatographic separation and mass spectrometric detection provides a powerful tool for the analysis of complex mixtures containing volatile components related to this compound.

Compound Names and PubChem CIDs

Capillary Electrophoresis and Other Advanced Separation Techniques

Efficient separation is a critical initial step in the analysis of this compound, particularly when present in complex mixtures or biological samples. Capillary Electrophoresis (CE) is a powerful technique widely used for separating charged molecules based on their electrophoretic mobility, which is influenced by their charge, size, and the properties of the medium slideshare.nettritagene.com. CE offers advantages such as rapid separation, high resolution, and low sample volume requirements slideshare.netmdpi.com. Different modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), can be employed depending on the charge and nature of this compound and the matrix components tritagene.com. CZE separates ions based on their charge-to-size ratio in a buffer-filled capillary, while MEKC utilizes micelles as a pseudo-stationary phase to separate both charged and neutral molecules tritagene.com. The application of CE to compounds like this compound would leverage these principles to achieve high-resolution separation from co-eluting substances.

Beyond CE, other advanced separation techniques are relevant for isolating this compound from various matrices. These techniques often exploit differences in physical or chemical properties. Examples of advanced separation methods include various chromatographic techniques (such as high-performance liquid chromatography - HPLC), membrane separation techniques, and extraction methods wordpress.comnumberanalytics.comweizmann.ac.il. Advanced membrane separation techniques, for instance, utilize novel membrane materials and designs to achieve efficient separation based on properties like size, charge, or solubility numberanalytics.com. Extractive methods, which involve partitioning a compound between two immiscible phases, can also be tailored for this compound based on its solubility characteristics weizmann.ac.il. The selection of a specific advanced separation technique for this compound would depend on the nature of the sample matrix, the required purity, and the scale of the analysis.

Quantitative Analysis and Detection Methods in Research Matrices

Accurate quantitative analysis of this compound in various research matrices is essential for understanding its concentration, distribution, and behavior. This involves the development and application of sensitive and specific detection methods. Research matrices can be diverse, ranging from simple solutions to complex biological samples. nih.govsantepubliquefrance.fr

Development of Highly Sensitive Assays for this compound

Developing highly sensitive assays for this compound is crucial for detecting its presence at low concentrations, which is often necessary in research studies involving biological systems or environmental samples. High sensitivity in analytical assays allows for the detection of small amounts of the analyte, providing valuable insights into its presence and behavior even when scarce nih.govpsu.edu. Strategies for achieving high sensitivity often involve optimizing the detection method itself, as well as sample preparation techniques that can concentrate the analyte or remove interfering substances nih.gov. For example, miniaturization of assays can lead to enhanced sensitivity by concentrating target molecules in a smaller volume nih.gov.

Techniques such as mass spectrometry (MS) coupled with separation methods like chromatography or capillary electrophoresis are commonly employed for highly sensitive detection and quantification of various compounds in complex matrices mdpi.comnih.gov. LC-MS/MS, for instance, is widely used in toxicology and other biosciences for accurate identification and quantification of analytes nih.gov. The development of a highly sensitive assay for this compound would likely involve optimizing parameters of such hyphenated techniques, including ionization efficiency, fragmentation patterns, and detector settings, to maximize the signal-to-noise ratio for this compound.

Isotope-Labeling Strategies for Metabolic Tracing

Isotope-labeling strategies are invaluable tools for tracing the metabolic fate of compounds like this compound in biological systems creative-proteomics.comnih.gov. This technique involves introducing stable isotopes (such as 13C, 15N, or 2H) into the molecule of interest, which then act as tracers that can be followed through metabolic pathways creative-proteomics.com. By analyzing the incorporation of these labeled isotopes into downstream metabolites, researchers can delineate metabolic routes and quantify metabolic fluxes creative-proteomics.comsdu.dkbiorxiv.org.

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques used to detect and quantify the labeled isotopes in metabolic tracing studies creative-proteomics.combiorxiv.org. MS can identify and measure the abundance of different isotopomers (molecules with the same chemical structure but different isotopic composition), while NMR can provide information about the position of the isotopes within the molecule creative-proteomics.com. nih.gov The application of isotope-labeling strategies to this compound would involve synthesizing a labeled version of the compound and then administering it to a biological system. Subsequent analysis of biological samples using techniques like GC-MS or LC-MS/MS would allow researchers to track the breakdown of labeled this compound and the incorporation of the label into various endogenous metabolites, thereby revealing its metabolic pathways and transformation rates.

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility of Monatanol synthesis protocols in academic laboratories?

- Methodological Answer : Document synthesis steps with granular details, including reagent purity, reaction conditions (temperature, solvent ratios, catalyst loading), and purification methods (e.g., distillation, recrystallization). Follow journal guidelines for experimental transparency, such as including raw spectral data and calibration standards in supporting information . For example, specify if anhydrous conditions or inert atmospheres are critical. Validate protocols via independent replication by lab members and report yield variations (±5% tolerance) using metric units .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural identity?

- Methodological Answer : Combine orthogonal methods:

- Spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) with tetramethylsilane calibration to confirm functional groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98% by peak area) .

- Elemental Analysis : Report %C, %H, and %O deviations ≤0.3% from theoretical values .

Tabulate results with instrumentation parameters (e.g., column type, flow rate) to enable replication .

II. Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔH°f, solubility) of this compound?

- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., solvent polarity, measurement techniques). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses for conditions like temperature gradients or impurity thresholds . For instance, discrepancies in solubility data may arise from inconsistent agitation methods; replicate experiments under controlled shear rates . Validate findings via sensitivity analysis and report confidence intervals .

Q. What computational strategies are robust for predicting this compound’s reactivity in non-aqueous systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to model reaction pathways .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) using OPLS-AA force fields to assess kinetic stability .

Cross-validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) and report mean absolute errors (MAE < 5%) .

Q. How can researchers design cross-disciplinary studies to explore this compound’s applications in bio-catalysis?

- Methodological Answer : Formulate a hybrid research question using the PICO framework:

- Population : Enzymatic systems (e.g., lipases).

- Intervention : this compound as a co-solvent.

- Comparison : Traditional solvents (e.g., methanol).

- Outcome : Catalytic efficiency (kcat/Kₐ).

Collaborate with biochemists to standardize assay conditions (pH 7.4, 37°C) and statisticians for multivariate ANOVA to isolate solvent effects .

III. Data Management & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ curves. Report goodness-of-fit (R² ≥ 0.95) and use bootstrap resampling (1,000 iterations) to estimate 95% CIs . For outliers, apply Grubbs’ test (α = 0.05) and justify exclusions in supplementary files .

Q. How should researchers structure tables to present this compound’s physicochemical data effectively?

- Methodological Answer : Follow journal-specific formatting:

| Parameter | Value (±SD) | Method | Reference |

|---|---|---|---|

| Melting Point (°C) | 45.2 ± 0.3 | Differential Scanning Calorimetry | |

| LogP | 1.8 ± 0.1 | Shake-flask HPLC | |

| Avoid redundancy; place raw datasets in repositories like Zenodo with persistent identifiers . |

IV. Addressing Methodological Pitfalls

Q. What strategies mitigate bias when interpreting conflicting catalytic performance data for this compound?

- Methodological Answer : Implement double-blinded experiments for kinetic measurements. Use Kendell’s concordance coefficient to assess inter-rater reliability among collaborators . Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Q. How can researchers ensure ethical compliance in studies involving this compound’s environmental impact?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.